molecular formula C8H14N4O2 B3041943 1-Boc-3-azido-azetidine CAS No. 429672-02-6

1-Boc-3-azido-azetidine

Cat. No. B3041943
Key on ui cas rn: 429672-02-6
M. Wt: 198.22 g/mol
InChI Key: ZHQJKBCCOFSQEM-UHFFFAOYSA-N
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Patent
US07001897B2

Procedure details

To a solution of 1-t-butoxycarbonyl-3-(methanesulfonyloxy)azetidine (4.71 g, 18.7 mmol) (obtained as described in Reference Example 57(1)) in dimethylformamide (140 ml) was added sodium azide (3.65 g, 56.1 mmol), and the mixture was stirred in an oil bath (90° C.) overnight. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and 10% aqueous sodium chloride solution. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using n-hexane: ethyl acetate (4:1) as the eluant to afford 3-azido-1-(t-butoxycarbonyl)-azetidine (3.44 g, yield 93%) as a colorless oil.
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[N-:17]=[N+:18]=[N-:19].[Na+]>CN(C)C=O>[N:17]([CH:10]1[CH2:11][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]1)=[N+:18]=[N-:19] |f:1.2|

Inputs

Step One
Name
Quantity
4.71 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C
Step Two
Name
Quantity
3.65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in an oil bath (90° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and 10% aqueous sodium chloride solution
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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